molecular formula C18H14ClF2N3O2 B10909494 1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide

1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10909494
M. Wt: 377.8 g/mol
InChI Key: VLKHMUGUGLPWDP-UHFFFAOYSA-N
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Description

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include organoboranes for Suzuki-Miyaura coupling .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(3,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness: The unique combination of substituents in 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE imparts distinct chemical and biological properties. Its specific arrangement of chloromethylphenoxy and difluorophenyl groups differentiates it from similar compounds, potentially leading to unique interactions and applications.

This comprehensive overview highlights the significance of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE in various scientific domains. Further research and development could unlock its full potential in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H14ClF2N3O2

Molecular Weight

377.8 g/mol

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,5-difluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H14ClF2N3O2/c1-11-8-13(3-4-14(11)19)26-10-24-7-6-16(23-24)18(25)22-17-9-12(20)2-5-15(17)21/h2-9H,10H2,1H3,(H,22,25)

InChI Key

VLKHMUGUGLPWDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)Cl

Origin of Product

United States

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